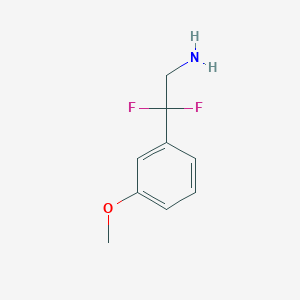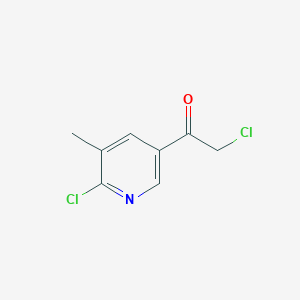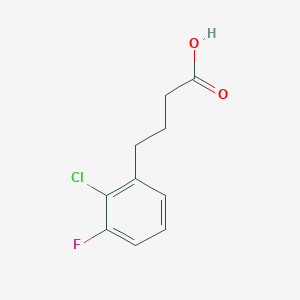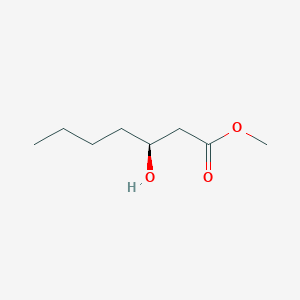
methyl (S)-3-hydroxyheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-3-hydroxyheptanoate is an organic compound that belongs to the class of esters It is characterized by a hydroxyl group (-OH) attached to the third carbon of a heptanoate chain, with a methyl group esterified at the terminal carboxyl group
準備方法
Synthetic Routes and Reaction Conditions
Methyl (S)-3-hydroxyheptanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxyheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of methyl (S)-3-oxooctanoate using a suitable reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction step converts the keto group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as lipases to catalyze the esterification reaction. This method offers advantages in terms of selectivity and environmental sustainability. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl (S)-3-hydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using strong reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl (S)-3-oxooctanoate.
Reduction: Methyl (S)-3-hydroxyheptanol.
Substitution: Various substituted heptanoates depending on the nucleophile used.
科学的研究の応用
Methyl (S)-3-hydroxyheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
作用機序
The mechanism of action of methyl (S)-3-hydroxyheptanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Methyl (S)-3-hydroxyheptanoate can be compared with other similar compounds such as:
Methyl ®-3-hydroxyheptanoate: The enantiomer of the compound, which may exhibit different biological activities and reactivity.
Methyl 3-hydroxybutanoate: A shorter-chain analog with similar functional groups but different physical and chemical properties.
Methyl 3-hydroxydecanoate: A longer-chain analog with potentially different solubility and reactivity profiles.
特性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
methyl (3S)-3-hydroxyheptanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-7(9)6-8(10)11-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChIキー |
XSRWENVOBJMPPL-ZETCQYMHSA-N |
異性体SMILES |
CCCC[C@@H](CC(=O)OC)O |
正規SMILES |
CCCCC(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


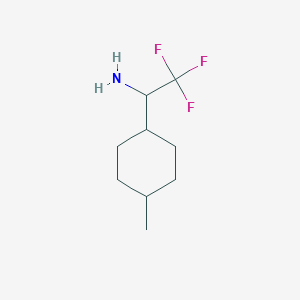
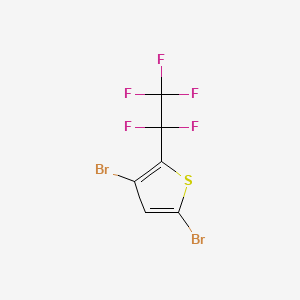
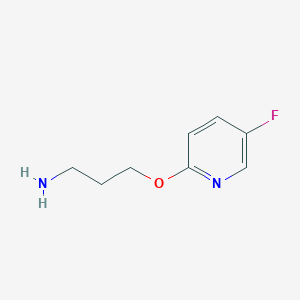
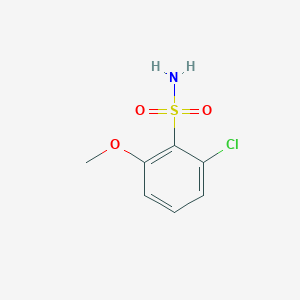
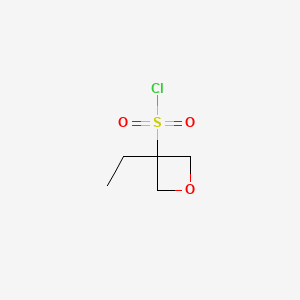
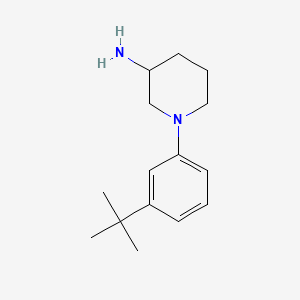
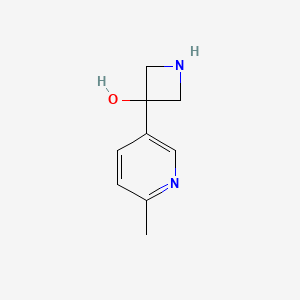
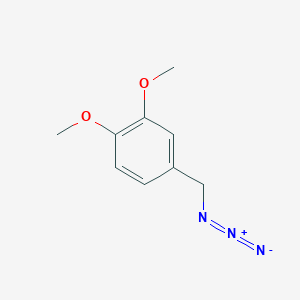


![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
